HDAC1 Inhibitory Potency: 107-Fold Increase Over Parent 4-Phenylbutyric Acid (IC50 0.6 µM vs 64 µM)
N-Hydroxy-4-phenylbutanamide (compound 4) exhibited an IC50 of 0.6 ± 0.4 µM against human recombinant HDAC1 employing a trypsin-coupled assay with an acetyl-lysine tripeptide-AMC substrate [1]. This represents a ~107-fold potency gain compared to the parent 4-phenylbutyric acid (compound 3; IC50 64 ± 18 µM) [1]. The transformation of the carboxylic acid to the hydroxamic acid universally enhances class I HDAC inhibition, but the magnitude of the effect is scaffold-dependent, making this compound the most potent class I inhibitor among all short-chain carboxylic acid-derived hydroxamates evaluated in this study—surpassing butyrohydroxamic acid (compound 2; HDAC1 IC50 7 ± 9 µM) and VAHA (compound 6; HDAC1 IC50 560 ± 90 µM) [1].
| Evidence Dimension | HDAC1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 ± 0.4 µM |
| Comparator Or Baseline | 4-Phenylbutyric acid (parent carboxylic acid): 64 ± 18 µM; Butyrohydroxamic acid: 7 ± 9 µM; VAHA: 560 ± 90 µM |
| Quantified Difference | ~107-fold more potent (vs 4-phenylbutyric acid); ~12-fold more potent (vs butyrohydroxamic acid); ~933-fold more potent (vs VAHA) |
| Conditions | In vitro trypsin-coupled fluorogenic assay using recombinant human HDAC1 with acetyl-lysine tripeptide-AMC substrate at Km concentration; data from n≥2 experiments in duplicate (mean ± S.D.) |
Why This Matters
Enables researchers to access an order-of-magnitude enhancement in HDAC1 inhibition within a simple 4-phenylbutyl scaffold without transitioning to complex, high-molecular-weight pharmacophores such as SAHA.
- [1] Fass, D. M. et al. Effect of Inhibiting Histone Deacetylase with Short-Chain Carboxylic Acids and Their Hydroxamic Acid Analogs on Vertebrate Development and Neuronal Chromatin. ACS Med. Chem. Lett. 2010, 2 (1), 39–42. Table 1. View Source
